

# Benchmarking MSC-4106: A Comparative Analysis Against Covalent TEAD Inhibitors

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## Compound of Interest

Compound Name: MSC-4106

Cat. No.: B10831562

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The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key target in oncology. Its dysregulation, often leading to the hyperactivation of the transcriptional coactivators YAP and TAZ, is a hallmark of several cancers. The interaction of YAP/TAZ with the TEA domain (TEAD) family of transcription factors is the final and crucial step in this oncogenic signaling cascade. Consequently, the development of inhibitors targeting the YAP/TAZ-TEAD interaction is a promising therapeutic strategy.

This guide provides a comparative analysis of **MSC-4106**, a potent and orally active inhibitor of the YAP/TAZ-TEAD interaction, against a class of emerging covalent TEAD inhibitors. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biology and experimental workflows, this document aims to equip researchers with the necessary information to make informed decisions for their drug discovery and development programs.

## Data Presentation: MSC-4106 vs. Covalent TEAD Inhibitors

The following table summarizes the key quantitative data for **MSC-4106** and representative covalent TEAD inhibitors, focusing on their potency in various assays.

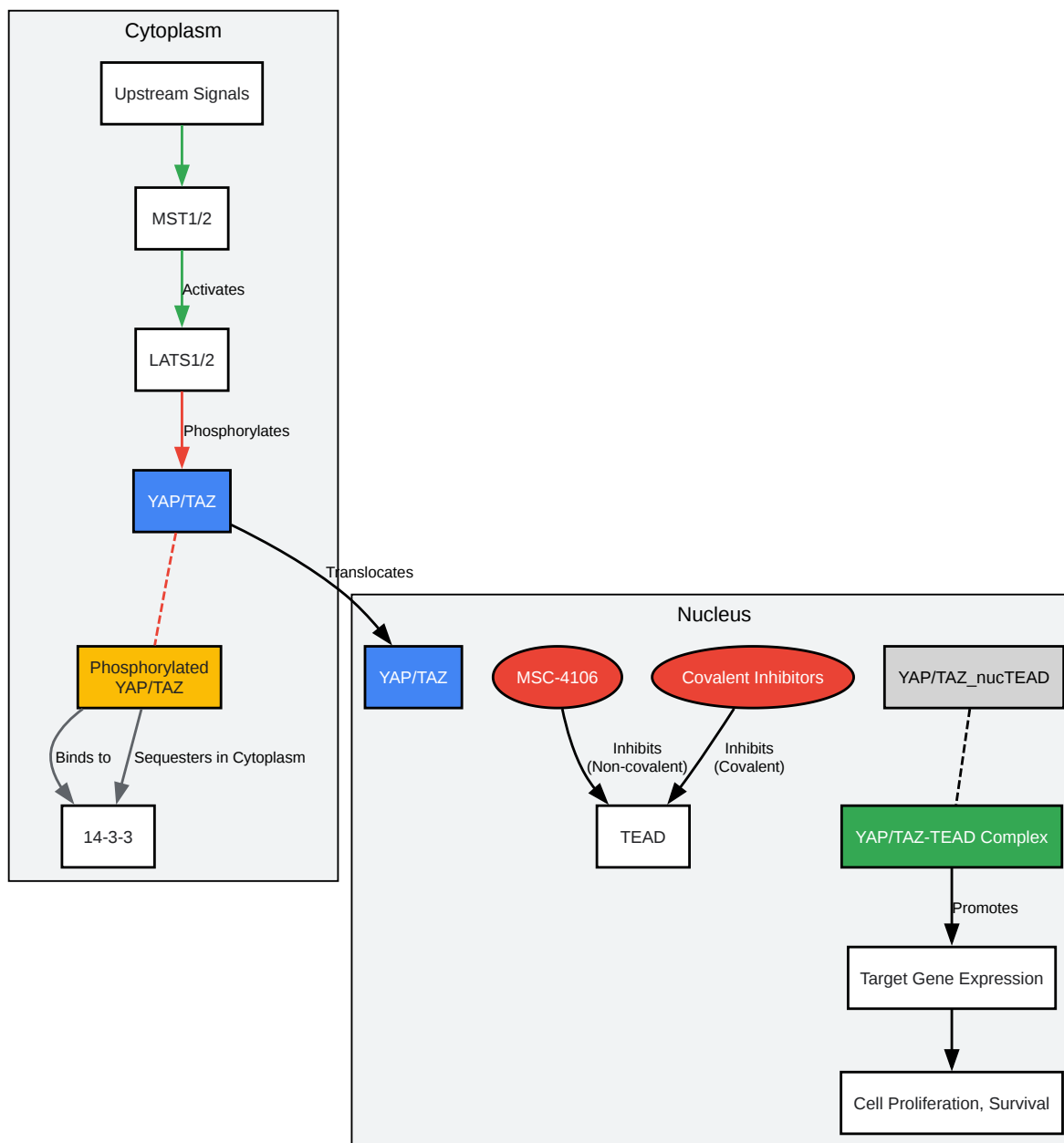
Inhibitor Class	Compound	Target(s)	Assay Type	Cell Line / System	IC50 / Kd	Citation(s)
Non-Covalent	MSC-4106	TEAD1, TEAD3	TEAD Reporter Assay	SK-HEP-1	4 nM	[1][2]
TEAD1	SPR Binding Assay	Recombinant Protein	Kd = 0.12 $\mu$ M	[2]		
TEAD2	SPR Binding Assay	Recombinant Protein	Kd = 4.6 $\mu$ M	[2]		
TEAD3	SPR Binding Assay	Recombinant Protein	Kd = 1.4 $\mu$ M	[2]		
TEAD4	SPR Binding Assay	Recombinant Protein	Kd = 5.6 $\mu$ M			
YAP-dependent	Cell Viability (4 days)	NCI-H226	14 nM			
YAP-dependent	Cell Viability (7 days)	NCI-H226	3 nM			
YAP/TAZ-knockout	Cell Viability	SW-620	>30,000 nM			
Covalent	MYF-03-176 (Compound 22)	Pan-TEAD	TEAD Reporter Assay	NCI-H226	17 $\pm$ 5 nM	
Pan-TEAD	TR-FRET Biochemical Assay	Recombinant TEAD1	14 $\pm$ 4 nM			

YAP-dependent	Cell Proliferation	NCI-H226	24 nM	
Kojic acid analog (Compound 19)	Pan-TEAD	TEAD-YAP Interaction (FP)	Recombinant hTEAD4	70 nM
Pan-TEAD	Thiol Conjugation Assay	Recombinant hTEAD1-4	2.6-6.9 $\mu$ M	
mCMY020	Pan-TEAD	YAP-TEAD Interaction (FP)	Recombinant TEAD4-YBD	IC50 of 6.3 $\mu$ M for unlabeled peptide
YAP-dependent	Cell Growth	Hippo deficient cancer cells	Selectively slows proliferation	

## Signaling Pathway and Experimental Workflow

To provide a clear visual context, the following diagrams illustrate the Hippo-YAP-TEAD signaling pathway and a general experimental workflow for comparing TEAD inhibitors.

## Hippo-YAP-TEAD Signaling Pathway

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Caption: Hippo-YAP-TEAD Signaling Pathway and points of intervention.



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Merck KGaA presents MSC-4106, an orally active, potent inhibitor of the YAP/TAZ-TEAD interaction binding to the P-site of TEAD1 | BioWorld [bioworld.com]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

